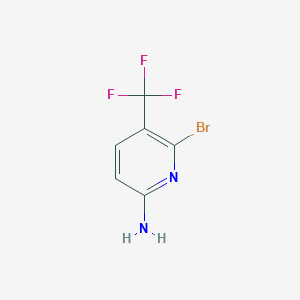

6-bromo-5-(trifluoromethyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPPUWGOVPVSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 6 Bromo 5 Trifluoromethyl Pyridin 2 Amine

Foundational Synthetic Approaches to Substituted Pyridin-2-amines

The synthesis of substituted 2-aminopyridines can be achieved through various methodologies, often involving multi-step sequences starting from simple, readily available precursors. These methods are designed to be versatile, allowing for the introduction of a range of substituents onto the pyridine (B92270) core.

Multi-step Synthetic Sequences from Readily Available Precursors

The construction of the 2-aminopyridine (B139424) scaffold can be accomplished through several synthetic routes. One common approach involves the use of enaminones as key intermediates in multicomponent reactions. For instance, a one-pot reaction between an enaminone, malononitrile, and a primary amine under solvent-free conditions can efficiently produce a variety of substituted 2-amino-3-cyanopyridines. nih.govresearchgate.net The proposed mechanism involves an initial Knoevenagel condensation of the enaminone with malononitrile, followed by the addition of a primary amine and subsequent intramolecular cyclization and aromatization to yield the 2-aminopyridine product. nih.gov

Another versatile method for preparing substituted pyridines involves a cascade reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids. nih.gov This copper-catalyzed N-iminative cross-coupling leads to the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and air oxidation to afford the highly substituted pyridine. nih.gov This approach offers good functional group tolerance and utilizes readily available starting materials. nih.gov

Classical methods for synthesizing 2-aminopyridines, such as the Chichibabin reaction, involve the direct amination of pyridine with sodium amide. However, these methods often require harsh reaction conditions and can result in mixtures of regioisomers. morressier.com More contemporary approaches often utilize pyridine N-oxides as starting materials, which can be converted to N-substituted 2-aminopyridines through a redox-neutral transformation. morressier.com A two-step protocol using inexpensive and widely available reagents allows for the synthesis of unsubstituted 2-aminopyridines with excellent regioselectivity and functional group tolerance. morressier.com

The substitution of a leaving group at the 2-position of the pyridine ring by an amine is another prevalent strategy. This can involve the displacement of a halide, such as in 2-halopyridines, often facilitated by transition metal catalysis (e.g., Buchwald-Hartwig amination) or by activation of the pyridine ring through the formation of N-alkyl pyridinium salts. nih.gov

Strategies for Bromine Atom Incorporation in the Pyridine Ring

The introduction of a bromine atom onto the pyridine ring is a crucial step in the synthesis of 6-bromo-5-(trifluoromethyl)pyridin-2-amine. The regioselectivity of bromination is highly dependent on the reaction conditions and the substituents already present on the pyridine ring.

Direct bromination of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom. However, bromination can be achieved under harsh conditions, for example, by heating pyridine with bromine in fuming sulfuric acid at 130°C, which predominantly yields 3-bromopyridine. researchgate.net Gas-phase bromination at high temperatures (e.g., 300°C) can lead to substitution at various positions. researchgate.net

For substituted pyridines, the directing effects of the existing functional groups play a significant role. In the synthesis of 2-bromopyridine, a common method involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite. orgsyn.org

More selective bromination methods have been developed to avoid the use of harsh reagents and to control regioselectivity. The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum has been shown to be an effective and selective method for the bromination of pyridine derivatives. google.com This process offers a more economical and production-friendly alternative to using elemental bromine, leading to the desired brominated pyridines with a low content of side products. google.com

Methods for Trifluoromethyl Group Installation

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its biological activity. nih.govresearchgate.net Several methods have been developed for the trifluoromethylation of pyridine rings.

A widely used industrial method for synthesizing trifluoromethylpyridines involves a chlorine/fluorine exchange reaction. nih.govjst.go.jp This process typically starts with the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, which is then subjected to fluorination using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF3). nih.govjst.go.jp This method can be performed in either a liquid or vapor phase. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can be synthesized from 2,3-dichloro-5-(trichloromethyl)pyridine via fluorination. google.comgoogleapis.com This exchange is a key step in the production of many commercially important trifluoromethylpyridine derivatives. nih.govjst.go.jpresearchoutreach.org

An alternative strategy involves the construction of the pyridine ring from smaller, readily available building blocks that already contain the trifluoromethyl group. nih.govjst.go.jpresearchoutreach.org This approach, often involving cyclo-condensation reactions, allows for the regioselective placement of the trifluoromethyl group. researchoutreach.org Common trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. researchoutreach.org The choice of building block and reaction conditions determines the final substitution pattern of the pyridine ring. researchoutreach.orgnih.govrsc.orgrsc.org

Direct C-H trifluoromethylation of pyridine is an attractive approach from an atom and step economy perspective, but it can be challenging to control the regioselectivity. bohrium.comacs.org The reaction of pyridine with a trifluoromethyl radical source often leads to a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org

To overcome this, methods have been developed that utilize pre-functionalized pyridines or employ a directing group strategy. For instance, transition metal-mediated or -catalyzed cross-coupling reactions of halopyridines or pyridylboronic acids with a trifluoromethyl source can provide trifluoromethylpyridines. acs.orgchemrxiv.orgnih.gov

Recent advancements have focused on achieving regioselective direct C-H trifluoromethylation. One strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.orgresearchgate.net This has been shown to be effective for the 3-position-selective trifluoromethylation of pyridine rings. chemrxiv.orgresearchgate.netchemistryviews.org Another approach utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy, where pyridinium iodide salts react with trifluoroacetic acid in the presence of silver carbonate to yield trifluoromethylpyridines with good yield and excellent regioselectivity. bohrium.comacs.orgacs.org

Introduction of the Amino Group via Amination Reactions

The synthesis of this compound often involves the strategic introduction of an amino group onto a pre-functionalized pyridine ring. A key method for achieving this is through amination reactions, particularly nucleophilic aromatic substitution (SNAr). In a developed second-generation synthesis route for a related complex intermediate, a regioselective SNAr amination was a crucial step. acs.org This type of reaction is effective because the pyridine ring is activated by electron-withdrawing groups, facilitating the displacement of a leaving group, such as a halide, by an amine.

The general approach involves reacting a suitable di-substituted pyridine, for instance, a di-halogenated precursor, with an aminating agent. The reaction conditions, including solvent, temperature, and the nature of the base, are critical for achieving high regioselectivity and yield. For example, methods have been developed for the amination of 6-halopyridin-2-amines where an amine is added to the pyridine scaffold using a strong base like potassium bis(trimethylsilyl)amide (KN(Si(CH₃)₃)₂) in a solvent such as dioxane at elevated temperatures. georgiasouthern.edu These methodologies highlight a common strategy for installing the 2-amino group in this class of compounds.

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound serves as a versatile substrate for further molecular elaboration. Its two distinct functional handles—the bromo substituent and the amino group—allow for a range of advanced synthetic transformations. These reactions are primarily centered around cross-coupling and substitution chemistries to build more complex nitrogen-containing heterocyclic structures.

Palladium-Catalyzed Amination Reactions for Nitrogen Heterocycle Formation

The bromine atom at the 6-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for forming new carbon-nitrogen (C-N) bonds, enabling the introduction of a wide variety of nitrogen-based functional groups and the construction of elaborate nitrogen heterocycles. nih.govnih.gov The process involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This methodology is widely applied to bromo- and chloropurine nucleosides, demonstrating its utility for functionalizing halogenated nitrogen heterocycles. nih.gov

Optimization of Catalytic Systems (e.g., Pd(dba)₂/BINAP)

The success of a palladium-catalyzed amination reaction hinges on the careful optimization of the catalytic system. This system comprises a palladium precursor and a supporting ligand. While various palladium sources can be used, combinations like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) are common. georgiasouthern.edunih.gov The choice of ligand is equally critical. For the amination of a halopyridine, a catalytic system consisting of Pd₂(dba)₃ and a phosphine ligand such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) has been employed. georgiasouthern.edu

Optimization also involves adjusting the catalyst loading. For instance, in the amination of 6-bromopurine nucleosides, reactions could be performed with a lower catalytic loading of 5 mol% Pd(OAc)₂. nih.govnih.gov In contrast, less reactive aryl chlorides often require a higher catalyst load to achieve good yields. nih.govnih.gov

| Parameter | Condition 1 | Condition 2 | Source |

| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | georgiasouthern.edunih.gov |

| Ligand | rac-BINAP | Xantphos | georgiasouthern.edunih.gov |

| Catalyst Loading | Not specified | 5 mol % | nih.govgeorgiasouthern.edu |

| Substrate | Halopyridine | 6-Bromopurine Nucleoside | nih.govgeorgiasouthern.edu |

Ligand Effects on Reaction Efficiency and Selectivity

The ligand plays a multifaceted role in the catalytic cycle, influencing the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination. Different ligands can have a significant impact on reaction outcomes.

BINAP : A widely used ligand for cross-coupling, effective in the amination of halopyridines. georgiasouthern.edu

Xantphos : This ligand has proven efficient for the amination of 6-bromo- and 6-chloropurine nucleosides, providing good to excellent conversions. nih.govnih.gov

tBuBrettPhos : A bulky biarylphosphine ligand that has been shown to facilitate the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. nih.gov

Pyridine-based ligands : In some palladium-catalyzed C-H amination reactions, pyridine-based ligands like 2,4,6-trimethoxypyridine have been identified as promoters, significantly improving reaction yields. chu-lab.org

The selection of the optimal ligand is often empirical and depends on the specific substrates being coupled.

| Ligand | Application | Outcome | Source |

| rac-BINAP | Amination of halopyridine | Successful C-N bond formation | georgiasouthern.edu |

| Xantphos | Amination of 6-bromopurine nucleosides | Efficient conversion | nih.govnih.gov |

| tBuBrettPhos | Amination of bromoimidazoles | Enables reaction under mild conditions | nih.gov |

| 2,4,6-Trimethoxypyridine | C-H amination of benzamides | Increased yield to 58% | chu-lab.org |

Solvent and Temperature Parameters in Palladium-Catalyzed Processes

Solvent and temperature are critical parameters that must be controlled to ensure efficient and clean conversion in palladium-catalyzed aminations. Aprotic solvents are commonly used to avoid interference with the catalytic cycle.

Toluene : A frequently used solvent for these reactions, often heated to around 100 °C to drive the reaction to completion. nih.govnih.gov

Dioxane : Another common solvent for Buchwald-Hartwig aminations. georgiasouthern.edu

Dimethylformamide (DMF) : Used in some aerobic oxidative amination reactions at moderate temperatures of 60 °C. mdpi.com

The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or catalyst decomposition. In some cases, microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields, particularly for challenging substrates like 5-bromo-8-cyanoquinoline. nih.gov

Nucleophilic Substitution Reactions at the Bromine Center

Beyond metal-catalyzed reactions, the bromine atom on this compound can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position. This electronic property makes the carbon atom attached to the bromine susceptible to nucleophilic attack. ambeed.com

This compound is a valuable intermediate for synthesizing more complex molecules because the bromine atom can be readily substituted by various nucleophiles, including amines, thiols, and alkoxides. For instance, a key step in a reported manufacturing process for a complex heterocyclic molecule is a regioselective SNAr amination. acs.org This reactivity allows for the direct introduction of diverse functional groups without the need for a metal catalyst, often under different conditions than those used for cross-coupling, providing a complementary synthetic strategy.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

The bromine atom at the 6-position and the amino group at the 2-position of the target molecule are strategic handles for further molecular elaboration through cross-coupling reactions. These palladium-catalyzed reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. tcichemicals.com For a substrate such as this compound, the bromine atom can be readily displaced to introduce a variety of aryl, heteroaryl, or vinyl groups.

The general catalytic cycle involves three main steps:

Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

While specific studies on this compound are not extensively detailed, research on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, demonstrates the feasibility of this reaction. nih.gov In a typical procedure, the bromo-pyridine derivative is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane/water. nih.gov The reaction tolerates a wide range of functional groups, making it a powerful tool for creating libraries of substituted pyridine compounds. nih.govnih.gov The reactivity of the halide is a key factor, with the general trend being I > Br > Cl. tcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromopyridine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 5-Bromo-2-methylpyridin-3-amine | nih.gov |

| Coupling Partner | Arylboronic acids | nih.gov |

| Catalyst | Pd(PPh₃)₄ | nih.gov |

| Base | K₃PO₄ | nih.gov |

| Solvent | 1,4-Dioxane/Water | nih.gov |

| Temperature | 85-95 °C | nih.gov |

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, catalyzed by palladium. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This methodology could be applied to this compound to introduce alkenyl substituents at the 6-position. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming C-C bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgmdpi.com This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. libretexts.org For this compound, this reaction would install an alkynyl group at the 6-position, providing a versatile intermediate for further transformations. Studies on the Sonogashira coupling of similar substrates, like 6-bromo-3-fluoro-2-cyanopyridine, have been successfully conducted. soton.ac.ukresearchgate.net Typical conditions involve a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (Et₃N) in a solvent like THF. soton.ac.uk

Table 2: General Conditions for Sonogashira Coupling of a Bromopyridine Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 6-bromo-3-fluoro-2-cyanopyridine | soton.ac.uk |

| Coupling Partner | Terminal alkynes | soton.ac.uk |

| Catalyst | Pd(PPh₃)₄ | soton.ac.uk |

| Co-catalyst | CuI | soton.ac.uk |

| Base | Et₃N | soton.ac.uk |

| Solvent | THF | soton.ac.uk |

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound are not extensively documented in the surveyed literature. However, based on general organic chemistry principles, the functional groups present on the molecule offer potential sites for such transformations. The primary amino group (-NH₂) could potentially be oxidized or converted to a diazonium salt for further functionalization. The pyridine ring itself is generally resistant to oxidation but can be reduced under certain conditions. The carbon-bromine bond could undergo reductive dehalogenation. Without specific research findings, these pathways remain theoretical for this particular compound.

Process Research and Development for Scalable Synthesis

The development of efficient, scalable, and cost-effective synthetic routes is crucial for the industrial application of chemical compounds. While process development for this compound itself is not detailed, extensive research has been conducted on the closely related and structurally similar intermediate, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine . This compound is a key intermediate in the synthesis of the KRAS G12C inhibitor divarasib (B10829276).

An initial, first-generation manufacturing process for the 4-methyl analogue was a lengthy 9-step sequence that involved complex protecting group manipulations and a copper-mediated trifluoromethylation. Process research led to a significantly improved and scalable second-generation route that furnishes the desired product in just three steps from an inexpensive and readily available starting material.

This streamlined process starts with 2,6-dichloro-4-methylnicotinic acid and proceeds through three key transformations:

Deoxofluorination: Installation of the trifluoromethyl group.

Halogen Exchange: Conversion of a chlorine to a bromine atom.

Regioselective SₙAr Amination: Introduction of the amino group.

This optimized route avoids tedious protection/deprotection steps and utilizes more efficient reactions, making it suitable for large-scale production.

A key innovation in the scalable synthesis of the 4-methyl analogue was the method for introducing the trifluoromethyl group. Instead of a late-stage trifluoromethylation, the second-generation process relies on a deoxofluorination reaction of a carboxylic acid. This strategy involves converting the carboxylic acid group of 2,6-dichloro-4-methylnicotinic acid directly into a trifluoromethyl group. Deoxyfluorination reagents are specialized fluorinating agents that can replace oxygen atoms with fluorine. This approach proved to be a highly efficient and streamlined method for installing the crucial -CF₃ moiety at an early stage of the synthesis.

Halogen Exchange Bromination for Key Intermediates

Halogen exchange (Halex) reactions are a powerful tool in organic synthesis for introducing a desired halogen atom onto an aromatic or heteroaromatic ring by replacing another. In the context of synthesizing this compound and its analogues, the conversion of a more readily available chloropyridine intermediate to the target bromopyridine is a key strategic step.

Research into the manufacturing process of related complex molecules has demonstrated the efficacy of a direct chlorine-to-bromine exchange. In a scalable, multi-step synthesis, a chloropyridine precursor is converted to the corresponding 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine. This transformation is typically achieved by treating the chloro-intermediate with a potent brominating agent. One effective method involves the use of concentrated aqueous hydrobromic acid (HBr). The reaction often requires elevated temperatures to drive the nucleophilic aromatic substitution, where bromide ions displace the chloride on the activated pyridine ring. To facilitate this exchange and prevent unwanted side reactions, the exocyclic amine is often protected, for instance, as an acetyl derivative, prior to the halogen exchange step. This protection-exchange-deprotection sequence ensures high yields and purity of the desired brominated intermediate.

The general conditions for such a transformation are summarized in the table below.

| Parameter | Condition | Purpose |

| Starting Material | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (or analogue) | Precursor for bromination |

| Protecting Group | Acetyl (Ac) or other suitable group | Prevents side reactions at the amine functionality |

| Brominating Agent | 40-48 wt % aqueous Hydrobromic Acid (HBr) | Source of bromide nucleophile for halogen exchange |

| Temperature | Elevated temperatures (e.g., >100 °C) | To overcome the activation energy of the SNAr reaction |

| Outcome | Replacement of chlorine with bromine at the C6 position | Formation of the desired bromopyridine intermediate |

This halogen exchange strategy is crucial when the direct regioselective bromination of the pyridine ring is challenging or results in poor yields and isomeric mixtures.

Regioselective SNAr Amination Approaches

The introduction of the amine group at the C2 position of the pyridine ring is another critical step in the synthesis of this compound. A highly effective method for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this approach hinges on the electronic properties of the pyridine ring.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C5 position significantly activates the pyridine ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the activating group, namely the C2, C4, and C6 positions. Consequently, a dihalogenated precursor, such as 2,6-dichloro-5-(trifluoromethyl)pyridine, can undergo a regioselective SNAr reaction.

In this approach, the precursor is treated with an amine source, such as ammonia (B1221849) or a protected amine equivalent. The inherent electronic activation of the ring allows for the selective displacement of one of the halogen atoms. Typically, the C2 position is highly susceptible to nucleophilic attack. By carefully controlling reaction conditions—such as temperature, solvent, and the nature of the nucleophile—chemists can achieve high regioselectivity, favoring the formation of the 2-amino product over the 6-amino isomer. Studies have shown that pyridines containing electron-withdrawing groups exhibit enhanced reactivity in SNAr reactions, comparable to more traditionally activated heteroaromatics like pyrimidines nih.gov. This makes regioselective SNAr amination a robust and predictable method for installing the required amino functionality.

| Starting Material | Nucleophile | Key Activator | Product | Reaction Type |

| 2,6-Dihalo-5-(trifluoromethyl)pyridine | Ammonia / Amine | -CF3 group at C5 | 6-Halo-5-(trifluoromethyl)pyridin-2-amine | Regioselective SNAr |

| 2-Bromo-6-chloro-5-(trifluoromethyl)pyridine | Ammonia / Amine | -CF3 group at C5 | This compound | Regioselective SNAr |

Innovative Synthetic Techniques for Enhanced Yield and Efficiency

To meet the demands of modern chemical manufacturing, which prioritizes efficiency, safety, and sustainability, innovative synthetic techniques are increasingly being applied to the synthesis of complex heterocyclic molecules.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. nih.govnih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has shown considerable promise. mdpi.com In reactions such as SNAr amination or cross-coupling, microwave heating can dramatically reduce reaction times from hours to minutes. nih.gov This is due to the efficient and uniform heating of the reaction mixture, which can lead to higher effective temperatures and overcome significant activation barriers. For the synthesis of this compound, microwave technology could be applied to both the SNAr amination and potential cross-coupling steps, offering a greener and more time-efficient alternative to conventional heating methods. nih.govsmolecule.com

Solid-phase synthesis is a technique where molecules are built step-by-step on a solid support, such as a polymer resin. wikipedia.org This methodology simplifies the purification process, as excess reagents and by-products can be washed away, leaving the desired compound attached to the resin. wikipedia.orgrsc.org This approach is particularly well-suited for the preparation of chemical libraries for drug discovery. The synthesis of pyridine scaffolds on a solid phase has been reported, often utilizing classic reactions like the Hantzsch pyridine synthesis. By anchoring one of the starting materials to the resin, a variety of substituents can be introduced in subsequent steps. After the pyridine ring is constructed and functionalized, the final product is cleaved from the solid support. This technique could be adapted to produce a diverse array of analogues of this compound for structure-activity relationship (SAR) studies. nih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Trifluoromethyl Pyridin 2 Amine

Electronic Effects of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 6-bromo-5-(trifluoromethyl)pyridin-2-amine is profoundly influenced by the electronic contributions of its three substituents. The pyridine nucleus itself is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less reactive toward electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack. chemrxiv.orgnih.gov The substituents modulate this intrinsic reactivity.

| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Trifluoromethyl (-CF3) | 5 | Strongly withdrawing (-I) | Weakly withdrawing (-M, via hyperconjugation) | Strongly Deactivating |

| Bromine (-Br) | 6 | Withdrawing (-I) | Donating (+M) | Deactivating / Leaving Group |

| Amino (-NH2) | 2 | Withdrawing (-I) | Strongly donating (+M) | Strongly Activating |

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic synthesis. jst.go.jp Its effect is primarily driven by the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms. This potent inductive pull significantly decreases electron density across the entire pyridine ring. The Hammett constant (σₚ) for a -CF₃ group is approximately +0.54, quantitatively demonstrating its strong electron-withdrawing nature. jst.go.jp This property makes the aromatic ring highly electron-deficient, which serves two main purposes: it deactivates the ring toward electrophilic attack while strongly activating it for nucleophilic aromatic substitution (SNAr). jst.go.jpresearchgate.net The incorporation of a trifluoromethyl group is a known strategy to enhance the reactivity of substrates in nucleophilic substitution reactions. researchgate.net Furthermore, the -CF₃ group increases the lipophilicity of the molecule, a property often exploited in the design of agrochemicals and pharmaceuticals. rsc.org

However, the most critical role of the bromine atom in this molecule is as an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution and transition metal-mediated cross-coupling. smolecule.com Its position at C6, which is ortho to the ring nitrogen, is a highly activated site for nucleophilic attack. The C-Br bond is the primary site for oxidative addition in palladium-catalyzed reactions, providing a synthetic handle for further molecular elaboration. nih.gov

Elucidation of Reaction Mechanisms

The specific arrangement of substituents on this compound enables a range of chemical transformations, primarily centered around the displacement of the C6 bromine atom.

The compound is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C6 position. This reaction proceeds via a well-established two-step addition-elimination mechanism.

Step 1 (Addition): A nucleophile (Nu⁻) attacks the electron-deficient C6 carbon, which bears the bromine leaving group. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov This step is typically the rate-determining step of the reaction.

Step 2 (Elimination): The aromaticity of the pyridine ring is restored by the expulsion of the bromide ion (Br⁻), a good leaving group, to yield the final substituted product.

The C6-Br bond is a prime site for transition metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. smolecule.comnih.gov These reactions typically employ a palladium catalyst and follow a general catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate. This forms a new Pd(II) complex, which is a key step that activates the substrate.

Transmetalation (for Suzuki) or Base-Mediated Deprotonation/Coordination (for Buchwald-Hartwig):

In a Suzuki coupling, an organoboron reagent (R-B(OR)₂) undergoes transmetalation with the Pd(II) complex, transferring its organic group (R) to the palladium center and displacing the halide.

In a Buchwald-Hartwig amination, the amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex. chemspider.comamazonaws.com

Reductive Elimination: The two organic ligands (the pyridinyl group and the new R group or amino group) on the Pd(II) center couple and are eliminated from the metal. This step forms the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

The electronic properties of the pyridine substrate, particularly its electron-deficient nature enhanced by the -CF₃ group, can influence the kinetics of the individual steps within the catalytic cycle. nih.gov

Specific, quantitative kinetic and thermodynamic data for derivatization reactions of this compound are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for a qualitative assessment.

Thermodynamics: The substitution of a bromide ion with common nucleophiles (e.g., alkoxides, amines, thiolates) or its replacement via cross-coupling is generally a thermodynamically favorable (exergonic) process. The formation of stronger C-O, C-N, or C-C bonds at the expense of the weaker C-Br bond drives the reaction equilibrium toward the products.

Kinetics: The rate of these reactions is governed by the activation energy (Ea) of the rate-determining step.

For SNAr, this is the initial nucleophilic attack. The activation energy is significantly lowered by the powerful stabilizing effect of the C5-trifluoromethyl group on the anionic intermediate, leading to a much faster reaction rate compared to a bromopyridine lacking such strong electron-withdrawing activation. nih.gov

For transition metal-catalyzed cross-coupling, the rate-limiting step can be either the oxidative addition or the reductive elimination, depending on the specific catalyst, ligands, and substrates. The electron-deficient nature of the C-Br bond in this substrate is expected to facilitate the initial oxidative addition step.

| Position | Reaction Type | Predicted Reactivity | Justification |

|---|---|---|---|

| C6 (Bromine) | SNAr / Cross-Coupling | High | Excellent leaving group; position activated by ring N and C5-CF3 group. smolecule.com |

| C3 / C4 | Electrophilic Substitution | Very Low | Ring is strongly deactivated by the -CF3 group and ring nitrogen. chemrxiv.orgjst.go.jp |

| N1 (Ring Nitrogen) | Alkylation / Protonation | Moderate | Basicity is reduced by electron-withdrawing groups, but the lone pair is available. |

Derivatization Strategies and Analogue Synthesis

The presence of both a halogen and an amino group on the pyridine (B92270) ring of 6-bromo-5-(trifluoromethyl)pyridin-2-amine provides two key handles for chemical modification, enabling the synthesis of a wide array of derivatives. These modifications can be broadly categorized into functionalization of the amine group and displacement of the bromine atom.

Amine Functionalization

The primary amine at the 2-position of the pyridine ring is a versatile functional group that can undergo various reactions, including acylation, alkylation, and N-arylation, to introduce a wide range of substituents. While specific examples starting directly from this compound are not extensively detailed in the surveyed literature, the reactivity of the 2-aminopyridine (B139424) moiety is well-established. For instance, the acylation of the amino group with reagents like cyclopropanecarbonyl chloride has been demonstrated in the synthesis of related triazolopyridine cores. acs.org This suggests that similar transformations could be readily applied to this compound to generate a library of N-acylated derivatives.

A notable example of amine functionalization in a related system involves the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine chelating units. Although the reported synthesis starts from 2-bromo-5-(trifluoromethyl)pyridine (B156976) and an aromatic amine via a palladium-catalyzed amination, the resulting bis(pyridin-2-yl)amine structure highlights the potential for creating complex ligands. This type of transformation underscores the utility of the aminopyridine scaffold in coordination chemistry.

Halogen Exchange and Subsequent Functionalization

The bromine atom at the 6-position is susceptible to replacement through various cross-coupling reactions, offering a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the structural diversity of derivatives obtainable from this compound.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Resulting Functional Group |

| Suzuki Coupling | Boronic acids/esters | Aryl or heteroaryl |

| Sonogashira Coupling | Terminal alkynes | Alkynyl |

| Negishi Coupling | Organozinc reagents | Alkyl, aryl, or vinyl |

| Buchwald-Hartwig Amination | Amines | Substituted amino |

| Cyanation | Cyanide source | Cyano |

While specific examples utilizing this compound as the substrate are not explicitly documented in the reviewed literature, the successful application of these cross-coupling reactions on other 2-amino-6-bromopyridines is well-established. For example, Negishi cross-coupling has been used to synthesize diamino-2,2'-bipyridines from 2-amino-6-bromopyridine (B113427). researchgate.netresearchgate.net Similarly, the Suzuki coupling of a 2-aminotriazolopyridine with a boronate ester has been reported as a key step in the synthesis of a kinase inhibitor. acs.org These examples strongly suggest the feasibility of applying similar methodologies to this compound to generate a variety of 6-substituted derivatives.

Design and Synthesis of Structurally Related Pyridine Derivatives

Beyond simple functionalization, this compound serves as a template for the design and synthesis of more complex, structurally related pyridine derivatives. This includes the systematic variation of substituents around the pyridine core and the incorporation of the pyridine ring into larger, fused heterocyclic systems.

Systematic Variation of Substitution Patterns

The strategic placement of functional groups on this compound allows for the systematic variation of its substitution pattern to explore structure-activity relationships in medicinal chemistry and materials science. By combining the reactions described in the previous sections, a multitude of analogues can be synthesized. For example, one could first perform a Suzuki coupling to replace the bromine atom with an aryl group and then proceed to functionalize the amino group. This stepwise approach enables the creation of a diverse library of compounds with tailored electronic and steric properties. The trifluoromethyl group at the 5-position plays a crucial role in modulating the reactivity of the pyridine ring and influencing the properties of the resulting derivatives.

Incorporation into Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The 2-aminopyridine moiety within this compound is a key precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. vdoc.pubnih.gov The general synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of a 2-aminopyridine with a β-dicarbonyl compound or a related 1,3-dielectrophile. nih.gov

A relevant example is the cyclocondensation of 2-amino-6-bromopyridine with 4-chloroacetoacetate, which yields pyrido[1,2-a]pyrimidin-4-ones. vdoc.pub This demonstrates the principle of forming a fused pyrimidine (B1678525) ring from a 2-aminopyridine. While a direct example starting from this compound has not been identified in the surveyed literature, the established reactivity of 2-aminopyridines strongly supports the feasibility of this transformation. The resulting pyrazolo[1,5-a]pyrimidine (B1248293) would retain the trifluoromethyl group and the bromine atom, which could be further functionalized to generate a library of complex heterocyclic compounds.

Applications in Organic Synthesis As a Building Block

Utilization in the Construction of Complex Organic Molecules

The strategic placement of reactive functional groups on the 6-bromo-5-(trifluoromethyl)pyridin-2-amine scaffold renders it an essential component in the synthesis of intricate organic molecules, particularly those with pharmaceutical relevance. The bromo-substituent provides a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the amino group can be a nucleophile or be modified to modulate the molecule's properties.

A prominent example of its application is in the synthesis of KRAS G12C inhibitors, a class of targeted cancer therapeutics. A derivative, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, serves as a key intermediate in the multi-step synthesis of divarasib (B10829276) (GDC-6036). acs.orgacs.org In this context, the brominated pyridine (B92270) core is a crucial fragment that is eventually coupled with another complex heterocyclic moiety to construct the final bioactive compound. researchgate.net The synthesis of divarasib highlights the utility of this building block in creating highly sought-after molecules for drug discovery programs. acs.org

| Complex Molecule | Therapeutic Target | Role of Building Block |

| Divarasib (GDC-6036) | KRAS G12C | Key intermediate for atroposelective synthesis. acs.orgacs.org |

| Covalent Allosteric Inhibitors | KRAS G12C Mutant Protein | Provides a core heterocyclic scaffold for inhibitor development. acs.org |

Role in the Synthesis of Densely Functionalized Heterocycles

Heterocyclic compounds are central to medicinal chemistry, and the ability to synthesize them with a high degree of functionalization is critical. This compound is an ideal starting material for creating densely functionalized heterocycles. The term "densely functionalized" refers to molecules where multiple functional groups are precisely arranged in a compact space, often leading to unique biological activity. acs.org

The synthesis of the divarasib intermediate, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, is itself an example of creating a densely functionalized heterocycle. acs.orgacs.org Furthermore, the reactivity of the bromine atom allows for the introduction of various aryl groups via coupling reactions, leading to diverse 6-aryl-5-(trifluoromethyl)pyridin-2-amine derivatives. researchgate.net These reactions enable the construction of biaryl systems, a common motif in pharmacologically active compounds. The trifluoromethyl group enhances the reactivity of the pyridine ring, making it a suitable substrate for nucleophilic substitution reactions where the bromine can be replaced by other functional groups. smolecule.com This versatility allows chemists to build a library of complex pyridine derivatives from a single, readily accessible precursor.

| Reaction Type | Reagents/Catalysts | Resulting Structure |

| Suzuki Coupling | Palladium catalyst, boronic acids | Biaryl compounds |

| Buchwald-Hartwig Amination | Palladium catalyst, amines | Substituted pyridinamines smolecule.com |

| Nucleophilic Substitution | Various nucleophiles | Diverse pyridine derivatives smolecule.com |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. mdpi.comsciforum.net

Compounds with multiple functional groups, such as this compound, are excellent candidates for use as precursors in MCRs. The amino group can act as a nucleophile, while the pyridine nitrogen can participate in cyclization cascades. For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR) is an isocyanide-based MCR used to synthesize fused heterocyclic systems like imidazo[1,2-a]pyridines. sciforum.net Aminopyridines are key starting materials in this reaction. Similarly, the Kröhnke pyridine synthesis is a well-known MCR that utilizes α,β-unsaturated ketones and ammonium (B1175870) acetate (B1210297) to construct substituted pyridines. researchgate.net The structural motifs within this compound make it a plausible substrate for such synthetic strategies, enabling the one-pot construction of complex, fused heterocyclic systems.

Enabling Synthesis of Chiral Compounds through Atroposelective Routes

Atropisomerism is a type of chirality that arises from restricted rotation around a single bond, typically in biaryl systems. The synthesis of single atropisomers is a significant challenge in organic chemistry, and methods that achieve this are termed atroposelective.

The structure of this compound is instrumental in atroposelective synthesis. Its derivative is a key intermediate in the atroposelective synthesis of divarasib. acs.orgacs.org This is achieved via a highly selective Negishi coupling reaction between the functionalized pyridine and a quinazoline (B50416) moiety. researchgate.net The reaction, catalyzed by a palladium complex with a specific chiral ligand (e.g., a Walphos or Chiraphite-type ligand), controls the spatial orientation around the newly formed carbon-carbon bond, leading to the desired atropisomer with high selectivity. researchgate.net The presence of bulky and electronically distinct groups (like the trifluoromethyl group) adjacent to the bond being formed enhances the rotational barrier, making the selective synthesis of a stable atropisomer possible. This application underscores the sophisticated utility of the building block in advanced asymmetric synthesis. researchgate.net

Medicinal Chemistry Applications and Pharmacological Relevance

Scaffold Design for Drug Discovery

The unique structural features of 6-bromo-5-(trifluoromethyl)pyridin-2-amine make it a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. nih.govnih.govmdpi.comnih.gov This versatility has positioned it as a valuable starting point for the design of novel drug candidates with enhanced pharmacological properties.

The aminopyridine core is a well-established pharmacophore in numerous kinase inhibitors. The strategic placement of the trifluoromethyl group and the bromine atom on this core allows for the fine-tuning of electronic and steric properties, which can lead to improved potency and selectivity. For instance, the replacement of a pyridine (B92270) core with a pyrazine (B50134) in a series of antimalarial 3,5-diaryl-2-aminopyridines led to a novel class of analogs with potent oral antimalarial activity. nih.gov This highlights the potential of modifying the core scaffold to enhance therapeutic efficacy.

The development of inhibitors for cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle, has also benefited from the use of substituted purines, which share structural similarities with the aminopyridine scaffold. nih.gov The synthesis of novel purines with greater solubility and enhanced potency against CDKs demonstrates the value of exploring derivatives of such privileged structures. nih.gov

While specific, detailed SAR studies on a broad series of This compound derivatives are not extensively reported in the public domain, the broader class of substituted aminopyridines has been the subject of numerous investigations. For example, in the development of Rho kinase (ROCK) inhibitors, systematic exploration of the structure-activity relationship of pyridine-based compounds led to potent and selective inhibitors. chempanda.com

In a series of 3,5-diarylaminopyridines with antimalarial activity, modifications to the 2-amino group and the pyridine core were explored. Interestingly, many changes to the pyridine core or the 2-amino group resulted in a loss of antimalarial activity, underscoring the critical nature of this specific arrangement for biological function. nih.gov

For a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic effects of substituents on the phenyl ring were investigated. This study provided insights into how electron-withdrawing and electron-donating groups influence the inhibitory activity of the compounds. acs.org Such studies on related scaffolds provide a valuable framework for predicting how modifications to This compound might impact its biological activity.

Mechanistic Insights into Target Inhibition

The true value of This compound as a medicinal chemistry scaffold is demonstrated by its incorporation into inhibitors of key pathological targets.

One of the most significant applications of a derivative of This compound is in the development of inhibitors targeting the KRAS G12C mutation, a key driver in many cancers. Specifically, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine has been identified as a key intermediate in the synthesis of divarasib (B10829276) (GDC-6036), a potent and selective KRAS G12C inhibitor. rsc.org

KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue in the switch II pocket of the KRAS protein, trapping it in an inactive state. rsc.org This prevents the activation of downstream signaling pathways that drive tumor growth. The efficacy of these inhibitors has been demonstrated by a significant reduction in unmodified KRAS G12C protein levels and the downstream phosphorylation of ERK, a key signaling molecule. rsc.org Furthermore, treatment with such inhibitors has been shown to induce apoptosis, or programmed cell death, in KRAS G12C mutant cancer cells. rsc.org

The aminopyridine scaffold is a common feature in many kinase inhibitors, and derivatives of This compound are no exception.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. While direct studies on This compound derivatives as VEGFR-2 inhibitors are limited, the broader class of pyridine-containing compounds has shown promise. For instance, novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Generally, in some classes of compounds, five-membered heterocyclic rings like pyrrole (B145914) and furan (B31954) have been found to be more favorable for VEGFR-2 inhibitory activity than the six-membered pyridine ring. acs.org

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival. The PI3K pathway is frequently dysregulated in cancer. A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent PI3Kα inhibitors, starting from 5-bromo-2-methoxypyridin-3-amine. nih.gov This highlights the utility of brominated aminopyridine scaffolds in developing PI3K inhibitors.

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds, including pyridine derivatives, are a rich source of potential new antibiotics and antifungals.

The presence of trifluoromethyl and bromo substituents on a heterocyclic ring can significantly enhance antimicrobial activity. For example, a study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives found that a compound with both bromo and trifluoromethyl substitutions was the most potent in the series against several strains of Staphylococcus aureus and Enterococcus faecium.

Potential in Inhibiting Growth of Cancer Cell Lines (e.g., A549, HEK-293, MCF-7)

While direct experimental data on the cytotoxic activity of this compound against A549 (human lung carcinoma), HEK-293 (human embryonic kidney), and MCF-7 (human breast adenocarcinoma) cell lines is not extensively available in the reviewed literature, the structural components of the molecule suggest a potential for anticancer activity. This potential can be inferred from studies on analogous compounds.

The trifluoromethyl group is a well-established feature in a variety of anticancer drugs. nih.gov Its inclusion in molecules can lead to improved pharmacological properties such as metabolic stability and bioavailability. nih.gov For instance, novel derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including MCF-7. nih.gov One of the most active compounds from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) rsc.orgelsevierpure.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant cytotoxicity. nih.gov Similarly, other research has focused on triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives, which showed anticancer activity against MCF-7 and A549 cell lines. nih.gov

Furthermore, the presence of a bromine atom can enhance the cytotoxic potential of a compound. Studies on benzofuran (B130515) derivatives have shown that the introduction of bromine into the structure increases cytotoxic potential against cancer cell lines like A549 and HepG2. mdpi.com Given that this compound possesses both a trifluoromethyl group and a halogen substituent, it is plausible that it could exhibit inhibitory effects on the growth of cancer cells. However, without direct experimental validation, this remains a hypothesis requiring further investigation through in vitro screening against these and other cell lines.

Table 1: Examples of Structurally Related Compounds and Their Tested Anticancer Activity

| Compound Class | Tested Cell Lines | Key Findings |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives nih.gov | MCF-7, A375, C32 | Certain derivatives showed promising antiproliferative activity, with compound 3b being the most active. |

| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives nih.gov | MCF-7, A549 | Compounds demonstrated cytotoxic effects and were found to induce apoptosis and arrest the cell cycle at the G2/M phase in MCF-7 cells. |

| Halogenated Methyl 1-benzofuran-3-carboxylate derivatives mdpi.com | A549, HepG2 | The brominated derivative showed stronger anticancer potential than the chlorinated one in most tested cell lines, particularly against A549 and HepG2, when compared to the chemotherapy drug cisplatin. |

Strategies for Enhancing Bioavailability and Metabolic Stability

Optimizing the pharmacokinetic profile of a lead compound is a critical step in drug development. For a molecule like this compound, several strategies can be employed to improve its bioavailability and metabolic stability, primarily focusing on its key functional groups.

Isosteric Replacement Approaches

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry used to fine-tune a molecule's properties. cambridgemedchemconsulting.com For this compound, several isosteric modifications could be envisioned.

The trifluoromethyl (CF₃) group itself is often considered a bioisostere for other groups. For example, it has been successfully used as a replacement for an aliphatic nitro group (NO₂) in CB1 receptor positive allosteric modulators, leading to compounds with improved potency and metabolic stability. elsevierpure.comnih.gov The CF₃ group is also considered a non-classical isostere for bromine and can be an isostere for an isopropyl group. cambridgemedchemconsulting.com

Conversely, other parts of the this compound molecule could be targeted for isosteric replacement to modulate its properties. The bromine atom could be swapped with a chlorine atom or a cyano group, which are classical and non-classical bioisosteres, respectively. cambridgemedchemconsulting.com The pyridine ring, a six-membered heterocycle, could be replaced with other aromatic systems. A common replacement for a phenyl ring is a pyridyl ring, a strategy used to reduce hydrophobicity and increase the acidity of a molecule, which can improve bioavailability. nih.gov This principle could be applied in reverse or by substituting the pyridine with other heterocycles like thiophene (B33073) to alter the compound's electronic and solubility characteristics. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Moieties in this compound

| Original Group | Potential Bioisostere(s) cambridgemedchemconsulting.com | Potential Effect |

| Trifluoromethyl (-CF₃) | Isopropyl, Nitro, Bromine | Modulate potency, metabolic stability, and binding interactions. elsevierpure.comnih.gov |

| Bromo (-Br) | Chloro (-Cl), Cyano (-CN) | Alter electronic properties and metabolic fate. |

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine (B1678525) | Modify solubility, pKa, metabolic profile, and receptor interactions. nih.gov |

| Amino (-NH₂) | Hydroxyl (-OH), Methyl (-CH₃) | Change hydrogen bonding capacity, basicity, and overall polarity. |

Impact of Fluorine-Containing Moieties on Lipophilicity and Conformation

The incorporation of fluorine is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The trifluoromethyl group in this compound significantly influences its physicochemical properties, particularly its lipophilicity and molecular conformation.

The strong electronegativity of the CF₃ group also impacts the conformation of the molecule by creating strong dipole moments and influencing intramolecular interactions. This can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. Furthermore, the C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to metabolic oxidation, which is a key factor in improving the metabolic stability and half-life of a drug candidate. nih.gov

Applications in Advanced Materials Science and Agrochemicals

Potential in Electronic Materials and Organic Electronics

While the broader class of trifluoromethylpyridines is acknowledged for its role in the development of functional materials, specific research detailing the direct application of 6-bromo-5-(trifluoromethyl)pyridin-2-amine in electronic materials or organic electronics is not extensively documented in current scientific literature. acs.org The unique electronic properties of the TFMP moiety, however, suggest a theoretical potential for such applications.

Intermediates for Advanced Material Synthesis

The development of organic compounds containing fluorine has been pivotal for advances in functional materials. acs.org Trifluoromethylpyridines are recognized as important intermediates in the synthesis of these materials, as well as in the agrochemical and pharmaceutical sectors. nih.gov Although this compound is commercially available as a chemical intermediate, specific examples of its use in synthesizing non-agrochemical advanced materials are not widely reported.

Applications in Supramolecular Chemistry and Ion Sensing (for derivatives)

The application of derivatives of this compound in the fields of supramolecular chemistry and ion sensing is an area with limited specific research. However, the foundational pyridine (B92270) structure is a common component in supramolecular design due to its coordination capabilities.

Development of Novel Agrochemical Active Ingredients

The most significant application of the this compound structure lies within the agrochemical industry. The trifluoromethylpyridine (TFMP) fragment is a cornerstone in the discovery of new pesticides, including herbicides, insecticides, and fungicides. acs.orgchigroup.site Since the introduction of the first TFMP-based herbicide, Fluazifop-butyl, in 1982, more than 20 agrochemicals containing this moiety have been developed and named by the International Organization for Standardization (ISO). acs.orgnih.gov

The strategic inclusion of the TFMP structure can lead to the discovery of novel compounds with potent and broad-spectrum biological activities. acs.org

Herbicidal and Insecticidal Properties

Compounds containing the trifluoromethylpyridine moiety have demonstrated significant herbicidal and insecticidal properties. acs.org For example, linking the TFMP group to other chemical structures, such as a phenyl-pyridazinone, has resulted in compounds with excellent post-emergence activity against various broadleaf weeds. jst.go.jp Similarly, derivatives have been synthesized that show high inhibitory action against gramineous weeds like Alopecurus myosuroides and Echinochloa crusgalli. jst.go.jp

In the realm of insecticides, TFMP amide derivatives have been developed that exhibit good and broad-spectrum insecticidal activity. chigroup.site The fungicidal potential of TFMP derivatives is also well-established, with compounds like Fluazinam demonstrating high activity by interfering with fungal respiration. researchoutreach.org

Table 1: Examples of Commercial Agrochemicals Containing the Trifluoromethylpyridine (TFMP) Moiety

| Compound Name | Agrochemical Type | Key Intermediate Type | Mechanism of Action |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Acetyl-CoA carboxylase (ACCase) inhibitor. acs.orgnih.gov |

| Haloxyfop-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Acetyl-CoA carboxylase (ACCase) inhibitor. jst.go.jp |

| Flazasulfuron | Herbicide | Not specified | Acetolactate synthase (ALS) inhibitor. nih.gov |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Insect growth regulator (inhibits chitin (B13524) synthesis). researchoutreach.org |

| Flonicamid | Insecticide | 4-Trifluoromethyl-pyridine structure | Selectively inhibits feeding in aphids. researchoutreach.org |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Uncoupler of oxidative phosphorylation. researchoutreach.org |

Influence of Trifluoromethylpyridine Moiety on Agrochemical Activity

The trifluoromethylpyridine (TFMP) moiety exerts a profound influence on the biological activity of a molecule. acs.org This is attributed to the unique combination of the pyridine ring's characteristics and the physicochemical properties of the trifluoromethyl group. nih.gov

The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter a molecule's electronic properties. jst.go.jp The introduction of fluorine atoms can improve metabolic stability, hydrophobicity, and the ability of a compound to bind to target enzymes or receptors. chemrxiv.org Substituting hydrogen with fluorine can greatly impact a compound's conformation, biomolecular affinity, and translocation within a target organism. jst.go.jp For instance, the inclusion of a TFMP moiety in certain herbicidal compounds was shown to improve translocation with foliar application and enhance herbicidal activity compared to the corresponding benzene (B151609) analogues. acs.orgnih.gov This strategic use of fluorine chemistry has become a vital tool for designing agrochemicals with enhanced efficacy and novel biological properties. jst.go.jp

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of a compound in solution. For 6-bromo-5-(trifluoromethyl)pyridin-2-amine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) Chemical Shift Analysis

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the amine group. The pyridine ring has two aromatic protons, which would appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be influenced by the surrounding substituents. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule, as the substitution pattern removes all symmetry. The carbon attached to the trifluoromethyl group (C-5) would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are influenced by the attached substituents, with the carbon bearing the bromine atom (C-6) and the carbon attached to the amine group (C-2) being significantly affected.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal provides a characteristic fingerprint for the trifluoromethyl group within this specific electronic environment. For instance, the ¹⁹F NMR signal for the related compound 2-(trifluoromethyl)pyridine (B1195222) appears at -62.77 ppm. echemi.com

Predicted NMR Data Summary for this compound

| Nucleus | Predicted Signals | Expected Chemical Shift Region (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-4 | 6.5 - 8.5 | Doublets |

| -NH₂ | Variable (Broad) | Singlet | |

| ¹³C | C-2, C-3, C-4, C-5, C-6 | 100 - 160 | Singlets, Quartet for C-5 |

| -CF₃ | ~120 - 125 (quartet) | Quartet |

| ¹⁹F | -CF₃ | -60 to -70 | Singlet |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, TOCSY) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two protons on the pyridine ring (H-3 and H-4), confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of the protonated ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary (non-protonated) carbons, such as C-2, C-5, and C-6, by observing their long-range correlations with the ring protons. For example, H-4 would show correlations to C-2, C-3, C-5, and C-6.

TOCSY (Total Correlation Spectroscopy): This experiment would show the entire spin system of the coupled protons, further confirming the relationship between H-3 and H-4.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

N-H Stretching: The primary amine group (-NH₂) would show two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring's C=C and C=N stretching vibrations would result in a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group has strong, characteristic C-F stretching absorptions, which are typically found in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration would appear at a lower frequency, usually in the fingerprint region below 700 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₆H₄BrF₃N₂, giving it a monoisotopic mass of approximately 239.951 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

Predicted adducts for the molecule have been calculated, providing expected mass-to-charge ratios (m/z) for different ionization modes. uni.lu

Predicted Mass Spectrometry Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 240.95828 |

| [M+Na]⁺ | 262.94022 |

| [M-H]⁻ | 238.94372 |

X-ray Crystallography for Solid-State Structural Confirmation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, confirming bond lengths, bond angles, and intermolecular interactions. Although no published crystal structure for this compound is currently available, this technique would offer an unambiguous confirmation of the substitution pattern on the pyridine ring. It would also reveal details about hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom in the crystal lattice.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions in the ultraviolet region, corresponding to π → π* and n → π* transitions. The combination of the electron-donating amine group and the electron-withdrawing trifluoromethyl and bromo substituents on the aromatic pyridine ring would influence the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). The analysis of the UV-Vis spectrum provides insight into the electronic structure and conjugation within the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate its electronic properties. georgiasouthern.edusigmaaldrich.com

Table 1: Hypothetical Optimized Geometric Parameters for 6-bromo-5-(trifluoromethyl)pyridin-2-amine (Calculated via DFT)

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C2-N1 | Data not available |

| C6-C5 | Data not available | |

| C5-C(F3) | Data not available | |

| C6-Br | Data not available | |

| C2-N(H2) | Data not available | |

| Bond Angle | N1-C2-N(H2) | Data not available |

| C5-C6-Br | Data not available |

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. georgiasouthern.edusynquestlabs.com These calculations help in understanding the molecule's potential role in chemical reactions. synquestlabs.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The simulation calculates the binding affinity and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. This information is vital for assessing the potential of the compound as a therapeutic agent.

Conformational Analysis and Potential Energy Surface (PES) Studies

Molecules can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis aims to find the stable conformers of a molecule and the energy barriers between them. A Potential Energy Surface (PES) scan, often performed by systematically changing specific dihedral angles, maps the energy of the molecule as a function of its geometry. synquestlabs.com For this compound, this would involve rotating the amino (-NH2) and trifluoromethyl (-CF3) groups to identify the lowest energy (most stable) conformation.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the calculated structure. For example, DFT calculations can be used to predict the vibrational frequencies that would be observed in an Infrared (IR) and Raman spectrum. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing a theoretical spectrum that aids in the interpretation of experimental NMR data.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Role of 6 Bromo 5 Trifluoromethyl Pyridin 2 Amine in Heterocyclic Chemistry

Significance as a Pyridine (B92270) Core Derivative

6-Bromo-5-(trifluoromethyl)pyridin-2-amine is a specialized heterocyclic compound built on a pyridine ring. evitachem.com Its significance in heterocyclic chemistry stems from its role as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. evitachem.comsmolecule.com The unique arrangement of its functional groups—a bromine atom, a trifluoromethyl group, and an amino group—on the pyridine core imparts distinct chemical properties and reactivity.